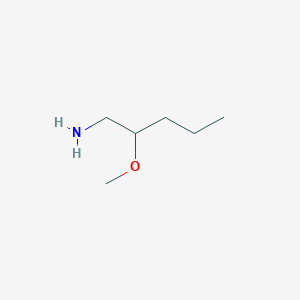
5-amino-1-methyl-1H-indazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-methyl-1H-indazol-3-ol is an important heterocyclic compound with a wide range of applications in medicinal chemistry. This compound is part of the indazole family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The structure of this compound consists of a bicyclic ring system made up of a pyrazole ring fused to a benzene ring, with an amino group at the 5-position and a methyl group at the 1-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-indazol-3-ol can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with an organometallic reagent to form an N-H ketimine intermediate, followed by a copper(II) acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide (DMSO) under an oxygen atmosphere . Another method involves the reductive cyclization of 2-azidobenzaldehydes with amines, which allows for the formation of the indazole ring without the need for a catalyst or solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate the cyclization reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
5-amino-1-methyl-1H-indazol-3-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the synthesis of catalysts, complexes, and polymers.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of protein kinases, which are enzymes that play a crucial role in regulating cellular processes such as growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can modulate signaling pathways and exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indazole: Lacks the amino group at the 5-position, which may result in different biological activities.
5-nitro-1-methyl-1H-indazole:
Uniqueness
5-amino-1-methyl-1H-indazol-3-ol is unique due to the presence of both the amino and methyl groups, which contribute to its specific chemical and biological properties. The amino group at the 5-position allows for various substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-amino-1-methyl-2H-indazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-7-3-2-5(9)4-6(7)8(12)10-11/h2-4H,9H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCNZZIAHFPXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2632504.png)


![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2632509.png)
![N-(5-chloro-2-methoxyphenyl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2632511.png)


![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2632517.png)


![7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2632523.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B2632524.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-cyanophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2632526.png)
